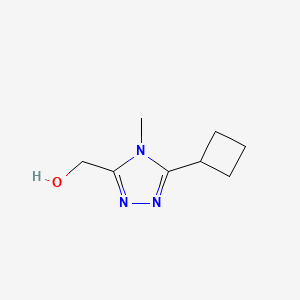

![molecular formula C12H10ClN3O B1431090 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1552162-51-2](/img/structure/B1431090.png)

2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Descripción general

Descripción

“2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a chemical compound that has been studied for its potential pharmacological properties . The structure of this compound includes a pyrazole moiety, which is a five-membered heterocyclic ring that is particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” and similar compounds has been reported in the literature . The synthesis methods involve reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . The structures of the synthesized compounds were determined by IR, 1H NMR, and HRMS, and representative crystal structures were characterized using X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” has been analyzed using various techniques. For instance, the conformation of the six-membered heterocyclic ring is close to a screw-boat . The crystal packing is stabilized by weak intermolecular C-H⋯O interactions and is also consolidated by C-H⋯π interactions .

Chemical Reactions Analysis

The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one”, had much more inhibitory effects .

Aplicaciones Científicas De Investigación

Cancer Research

This compound has shown promise as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Researchers have found that derivatives of pyrazolo[1,5-A]pyrazin-4(5H)-one, such as those mentioned in the study, exhibit significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range . This suggests that the compound could be a valuable tool for developing new cancer therapies.

Drug Design and Development

The structural features of this compound make it a valuable scaffold for designing novel drugs. Its ability to bind with CDK2 and induce apoptosis in tumor cells highlights its potential as a lead compound in drug discovery. The compound’s molecular docking simulations have confirmed a good fit into the CDK2 active site, which is essential for its inhibitory activity . This property can be exploited to design more potent and selective inhibitors for therapeutic use.

Pharmacokinetics and ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic properties of new drugs. The compound has been subjected to these studies, and the results indicate suitable pharmacokinetic properties, which are predictive of its antitumor activity . This information is vital for understanding how the compound behaves in the body and its potential as a drug candidate.

Molecular Modeling Investigations

The compound’s ability to fit well into the active site of CDK2 also makes it an excellent candidate for molecular modeling studies. These studies can provide insights into the interactions between the compound and the target protein, which is valuable for understanding the mechanism of action and for optimizing the compound’s structure for better efficacy .

Neuroprotective and Anti-inflammatory Research

Although not directly related to the compound , similar structures, such as triazole-pyrimidine hybrids, have demonstrated neuroprotective and anti-inflammatory properties . This suggests that with further modification, the compound could potentially be explored for its effects on neurological disorders and inflammation.

Antitumor Activity Prediction

The compound’s structure-activity relationship (SAR) can be studied to predict its antitumor activity. By analyzing the compound’s interactions with various cancer cell lines and its inhibitory effects on CDK2, researchers can predict its efficacy in treating different types of cancer .

Cell Cycle Progression Studies

The compound has been shown to alter cell cycle progression in cancer cells, which is a key factor in controlling cell growth and division . Studying how this compound affects the cell cycle can provide valuable insights into its potential use in cancer treatment, particularly in terms of inducing cell cycle arrest and promoting apoptosis in cancer cells.

Direcciones Futuras

The future directions for the study of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications. Given the diverse pharmacological activities of pyrazole derivatives, these compounds could be of interest in the development of new drugs for various medical conditions .

Mecanismo De Acción

Target of Action

Some pyrazine derivatives have been found to inhibit c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .

Mode of Action

These compounds interact with c-Met kinase, inhibiting its activity and thus potentially disrupting cancer cell proliferation .

Biochemical Pathways

By inhibiting c-Met kinase, these compounds could affect various signaling pathways involved in cell growth and survival .

Result of Action

The inhibition of c-Met kinase can lead to a decrease in tumor cell proliferation, making these compounds potential anti-cancer agents .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEMYWLQNWNDMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)

![N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431008.png)

![Ethyl 4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamate hydrochloride](/img/structure/B1431010.png)

![6-(2-Methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B1431011.png)

![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)

![methyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431022.png)

![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)

![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)

![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)

![methyl N-{4-[(2-chloroacetamido)methyl]phenyl}carbamate](/img/structure/B1431030.png)